(3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a difluoromethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions.
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluoromethyl group or other parts of the molecule.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group and Fmoc protecting group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzyme activity or modulating receptor function, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a difluoromethyl group.
(3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid: Contains a trifluoromethyl group, which may impart different chemical properties.
Uniqueness
The presence of the difluoromethyl group in (3S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19F2NO4 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
(3S,4S)-4-(difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C21H19F2NO4/c22-19(23)16-9-24(10-17(16)20(25)26)21(27)28-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-19H,9-11H2,(H,25,26)/t16-,17-/m1/s1 |
InChI Key |
DUAGREDNWGTDAN-IAGOWNOFSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)F |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)F |
Origin of Product |
United States |
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